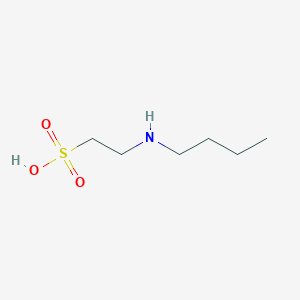

2-(Butylamino)ethanesulphonic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(Butylamino)ethanesulphonic acid, also known as taurine, is a naturally occurring amino acid that is widely distributed in animal tissues. It was first isolated from ox bile in 1827 by German chemists Friedrich Tiedemann and Leopold Gmelin. Taurine has numerous physiological functions, including regulating osmotic pressure, modulating neurotransmission, and protecting cells from oxidative stress.

Mecanismo De Acción

The exact mechanism of action of 2-(Butylamino)ethanesulphonic acid is not fully understood, but it is thought to modulate ion channels, regulate neurotransmitter release, and act as an antioxidant. Taurine has been shown to interact with various receptors, including GABA-A, glycine, and NMDA receptors. Taurine also regulates calcium homeostasis, which plays a crucial role in many cellular processes.

Efectos Bioquímicos Y Fisiológicos

Taurine has numerous biochemical and physiological effects on the body. Taurine is involved in the regulation of osmotic pressure, which helps to maintain cell volume and prevent cell damage. Taurine also acts as an antioxidant, protecting cells from oxidative stress. Taurine is involved in the regulation of neurotransmission, modulating the activity of various neurotransmitters such as GABA and glutamate. Taurine has also been shown to have a beneficial effect on cardiovascular health by reducing blood pressure and improving lipid metabolism.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

Taurine has several advantages for lab experiments. Taurine is readily available and relatively inexpensive, making it a popular choice for research. Taurine is also non-toxic and has a low risk of adverse effects, making it a safe choice for animal studies. However, there are also limitations to using 2-(Butylamino)ethanesulphonic acid in lab experiments. Taurine has a short half-life, which can make it difficult to measure its effects over time. Taurine is also a naturally occurring compound, which can make it challenging to isolate its specific effects from other compounds present in the experimental system.

Direcciones Futuras

There are numerous future directions for 2-(Butylamino)ethanesulphonic acid research. One area of interest is the potential therapeutic effects of 2-(Butylamino)ethanesulphonic acid on neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is the potential role of 2-(Butylamino)ethanesulphonic acid in regulating the gut microbiome and its implications for human health. Additionally, there is growing interest in the use of 2-(Butylamino)ethanesulphonic acid as a nutritional supplement, particularly in sports nutrition and energy drinks.

Conclusion

In conclusion, 2-(Butylamino)ethanesulphonic acid is a naturally occurring amino acid with numerous physiological functions and potential therapeutic effects. Taurine has been extensively studied for its beneficial effects on cardiovascular health, neurodegenerative diseases, and other disorders. While there are limitations to using 2-(Butylamino)ethanesulphonic acid in lab experiments, it remains a popular choice for research due to its availability, safety, and low cost. There are numerous future directions for 2-(Butylamino)ethanesulphonic acid research, and further studies are needed to fully understand its mechanisms of action and potential therapeutic applications.

Métodos De Síntesis

Taurine can be synthesized from cysteine in the liver and pancreas through a series of enzymatic reactions. However, 2-(Butylamino)ethanesulphonic acid is also found in various foods, such as meat, fish, and dairy products. Therefore, dietary intake is the primary source of 2-(Butylamino)ethanesulphonic acid for humans.

Aplicaciones Científicas De Investigación

Taurine has been extensively studied for its potential therapeutic effects on various diseases and disorders. For example, 2-(Butylamino)ethanesulphonic acid has been shown to have anti-inflammatory, antioxidant, and neuroprotective properties, making it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Taurine has also been shown to have a beneficial effect on cardiovascular health by reducing blood pressure and improving lipid metabolism. Furthermore, 2-(Butylamino)ethanesulphonic acid has been investigated as a potential treatment for diabetes, obesity, and liver disease.

Propiedades

Número CAS |

17527-07-0 |

|---|---|

Nombre del producto |

2-(Butylamino)ethanesulphonic acid |

Fórmula molecular |

C6H15NO3S |

Peso molecular |

181.26 g/mol |

Nombre IUPAC |

2-(butylamino)ethanesulfonic acid |

InChI |

InChI=1S/C6H15NO3S/c1-2-3-4-7-5-6-11(8,9)10/h7H,2-6H2,1H3,(H,8,9,10) |

Clave InChI |

IPRSYPLQDZLFFB-UHFFFAOYSA-N |

SMILES |

CCCCNCCS(=O)(=O)O |

SMILES canónico |

CCCC[NH2+]CCS(=O)(=O)[O-] |

Otros números CAS |

17527-07-0 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Pyridine, 4-[(tert-butylthio)methyl]-3-methyl-](/img/structure/B97680.png)